molecular formula C23H26N4O4S B3300872 3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904830-37-1

3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300872
CAS No.: 904830-37-1
M. Wt: 454.5 g/mol
InChI Key: VGFBSDRODWTWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with 3,4-dimethoxy groups. The molecule is further functionalized with a pyridazine ring linked to a phenyl group and a piperidine moiety.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-30-21-11-9-19(16-22(21)31-2)32(28,29)26-18-8-6-7-17(15-18)20-10-12-23(25-24-20)27-13-4-3-5-14-27/h6-12,15-16,26H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFBSDRODWTWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of a suitable hydrazine derivative with a diketone or a similar compound under reflux conditions.

    Introduction of the Piperidinyl Group: The pyridazinyl intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidinyl group.

    Formation of the Sulfonamide: The final step involves the reaction of the substituted pyridazinyl intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration and bromine for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

This compound is of interest in chemistry, biology, and medicine for synthesizing complex molecules, studying potential biological activities (including antimicrobial and anticancer properties), and investigating potential therapeutic applications.

Biological Activities

3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide's structure suggests potential biological activities, especially in antimicrobial and anticancer research. The sulfonamide group can inhibit certain enzymes by mimicking natural substrates. The compound's interactions with cellular membranes and proteins can lead to biological effects, such as antimicrobial and anticancer activities.

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Another compound, N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also shows various scientific research applications. It is used as a building block for synthesizing complex molecules and is studied for its potential biological activities, including antimicrobial and anticancer properties, and is investigated as a potential therapeutic agent in treating various diseases and in the development of new materials and chemical processes.

This compound features a pyridazine ring substituted with a pyrrolidine group and a sulfonamide group attached to a tetrahydronaphthalene moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 358.43 g/mol.

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Sulfonamides often demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation, potentially affecting cytokine production.
  • Antitumor Potential: Compounds with similar structures have been evaluated for their anticancer properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the compound’s ability to interact with cellular membranes and proteins can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2,4-Dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

  • Structural Differences : Replaces the piperidine group with morpholine (a six-membered ring containing one oxygen atom instead of a secondary amine).
  • Implications : Morpholine’s electronegative oxygen may enhance solubility in polar solvents compared to piperidine. However, reduced basicity could alter binding affinity to targets requiring protonatable amines.
  • Molecular Weight : Expected to be slightly lower than the query compound due to morpholine’s molecular composition .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

  • Structural Differences : Incorporates a chromene-oxo scaffold, fluorophenyl groups, and a pyrazolo-pyrimidine core instead of pyridazine.
  • Physicochemical Data :
    • Melting Point: 211–214°C (indicative of high crystallinity).
    • Molecular Weight: 616.9 g/mol (significantly higher due to the chromene and fluorinated groups).
  • Biological Relevance : Reported as an antineoplastic agent, suggesting sulfonamide derivatives with fluorinated aromatic systems may exhibit enhanced anticancer activity .

N-[6-(4-{5-[2-(Pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide

  • Structural Differences : Features a thiadiazole ring and trifluoromethoxy substituent, with an acetamide linker instead of a sulfonamide.
  • Functional Impact : The thiadiazole moiety may confer metabolic stability, while the trifluoromethoxy group enhances lipophilicity and membrane permeability.
  • Application : Explicitly labeled as an antineoplastic agent, highlighting the role of heterocyclic diversity in oncology drug design .

4-Methoxybenzyl 3-((3-(4-(3-Acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structural Differences : Integrates a tetrahydropyrimidine core and acetamide-substituted piperidine.
  • Key Features : The difluorophenyl group and methoxymethyl substituent may influence both solubility and target binding, particularly in enzymes like dihydrofolate reductase (DHFR) or kinase inhibitors .

Tabulated Comparison of Key Attributes

Compound Core Structure Heterocyclic Substituent Molecular Weight (g/mol) Notable Features
3,4-Dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Pyridazine-sulfonamide Piperidine ~500 (estimated) High basicity, potential CNS activity
2,4-Dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Pyridazine-sulfonamide Morpholine ~490 (estimated) Enhanced solubility, reduced basicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine-sulfonamide Chromene-oxo, Fluorophenyl 616.9 Antineoplastic, high crystallinity
N-[6-(4-{5-[2-(Pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide Thiadiazole-pyridazine Trifluoromethoxy 563.5 Antineoplastic, metabolic stability

Discussion of Structural and Functional Implications

  • Piperidine vs. Morpholine : Piperidine’s secondary amine may improve binding to amine-sensitive targets (e.g., serotonin receptors), while morpholine’s oxygen could enhance water solubility .
  • Sulfonamide vs. Acetamide Linkers : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, favoring enzyme inhibition (e.g., carbonic anhydrase), whereas acetamides may prioritize membrane permeability .
  • Fluorinated Groups : Fluorine substituents, as in and , often improve metabolic stability and bioavailability, critical for antineoplastic agents .

Biological Activity

3,4-Dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. Its structure includes a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a piperidinyl-pyridazinyl moiety. This unique composition suggests potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. The chemical formula is C23H26N4O4SC_{23}H_{26}N_{4}O_{4}S with a molecular weight of approximately 454.55 g/mol. The presence of methoxy groups enhances the lipophilicity and biological activity of the compound.

PropertyValue
IUPAC Name3,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Molecular FormulaC23H26N4O4S
Molecular Weight454.55 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting the activity of specific enzymes.
  • Cell Membrane Interaction : The compound may interact with cellular membranes and proteins, leading to various biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through interference with bacterial cell wall synthesis.

Biological Activity Studies

Recent research has focused on evaluating the biological activity of this compound through various in vitro and in vivo studies.

Antimicrobial Activity

In studies examining the antimicrobial properties of sulfonamides, including derivatives similar to our compound, significant inhibition of bacterial growth was observed. For instance, compounds with similar structural motifs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of sulfonamide derivatives has been explored extensively. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

  • Cardiovascular Effects : A study evaluated the effects of benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly reduce perfusion pressure compared to controls .
  • Calcium Channel Interaction : The interaction of sulfonamide derivatives with calcium channels has been investigated using molecular docking techniques. This approach revealed potential binding affinities that suggest a mechanism for their cardiovascular effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and what key reagents/conditions are employed?

  • Methodology :

  • Pyridazine Core Formation : React hydrazine with a dicarbonyl compound (e.g., 1,2-diketone) to form the pyridazine ring .
  • Sulfonamide Introduction : Couple the pyridazine intermediate with a sulfonyl chloride derivative under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Piperidine Substitution : Introduce the piperidin-1-yl group via nucleophilic aromatic substitution (SNAr) using piperidine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for final isolation .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity, with deuterated DMSO or CDCl₃ as solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation pattern analysis .
  • X-ray Crystallography : Use ORTEP-3 software for crystal structure visualization and refinement, ensuring bond angles/distances align with expected geometry .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility Testing : Conduct in solvents like DMSO, methanol, or aqueous buffers (pH 4.6–7.4) using UV-Vis spectroscopy to quantify solubility (mg/mL) .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) over 1–3 months, with HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidin-1-yl substitution step, and what factors influence regioselectivity?

  • Methodology :

  • Solvent Optimization : Compare DMF vs. acetonitrile to enhance SNAr efficiency; DMF often improves reaction rates due to higher polarity .
  • Catalysis : Screen Lewis acids (e.g., CuI) or phase-transfer catalysts to accelerate substitution .
  • Regioselectivity Control : Use computational modeling (DFT) to predict activation barriers for substitution at competing positions on the pyridazine ring .

Q. What computational approaches are used to predict target interactions and binding affinities of this sulfonamide derivative?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., carbonic anhydrase), focusing on sulfonamide-Zn²+ coordination .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .
  • QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy while minimizing toxicity?

  • Methodology :

  • Analog Synthesis : Modify the 3,4-dimethoxybenzene or piperidine moieties; assess cytotoxicity via MTT assays in HEK-293 cells .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using MOE software .
  • Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to quantify metabolic half-life (t½) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Data Reconciliation : Compare X-ray bond lengths (ORTEP-3) with DFT-optimized geometries; discrepancies >0.05 Å may indicate crystal packing effects .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility missed in static crystallographic data .

Q. How are impurities/by-products identified and quantified during synthesis, and what regulatory thresholds apply?

  • Methodology :

  • HPLC-UV/ELSD : Use a C18 column with mobile phase (methanol/sodium 1-octanesulfonate buffer, pH 4.6) to separate impurities; quantify against USP standards .
  • LC-HRMS : Identify unknown impurities via exact mass and isotopic patterns; compare with databases (e.g., PubChem) .
  • ICH Guidelines : Ensure impurities are <0.15% (w/w) for preclinical studies, per ICH Q3A/B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.